molecular formula C20H16N4O2S B2866249 2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide CAS No. 897459-58-4

2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide

Cat. No.: B2866249
CAS No.: 897459-58-4
M. Wt: 376.43
InChI Key: UQIYLRHYNWUECR-UHFFFAOYSA-N
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Description

2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide (CAS 897459-58-4) is a chemical compound with the molecular formula C20H16N4O2S and a molecular weight of 376.43 g/mol . This research compound is part of the 6-phenylimidazo[2,1-b]thiazole chemical family, which has been identified in scientific studies as a promising scaffold for developing new anticancer agents . Derivatives of this core structure have been investigated as a new type of FLT3 inhibitor, showing potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines in vitro . The compound features a benzamide moiety, a structural feature present in other molecules studied for their in vitro antiproliferative activity against various human cancer cell lines, including leukemia models . Its structure is provided in SMILES notation as O=C(Cc1csc2n1cc(n2)c1ccccc1)Nc1ccccc1C(=O)N . This product is intended for research and laboratory use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

2-[[2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c21-19(26)15-8-4-5-9-16(15)22-18(25)10-14-12-27-20-23-17(11-24(14)20)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIYLRHYNWUECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Cytotoxic Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Compound Substituents (R1, R2) IC50 (μM) Selectivity (MDA-MB-231 vs. HepG2) Key Targets Reference
Target Compound R1: Phenyl; R2: Benzamide Not reported Not reported Apoptosis proteins (BAX)
5l R1: 4-Cl-Phenyl; R2: Pyridinyl* 1.4 (MDA-MB-231) 16.1-fold VEGFR2 (5.72% inhibition)
5a R1: Phenyl; R2: Morpholinopyridinyl 22.6 (HepG2) Low VEGFR2 (3.76% inhibition)
12c (Benzoxazole) R1: 5-Methyl; R2: Cyclopentyl 18.9 (HepG2) Not reported Caspase-3 activation
W1 (Benzimidazole) R1: 2,4-Dinitrophenyl Antimicrobial activity Not applicable Microbial enzymes

*Pyridinyl substituent in 5l includes a 4-(4-methoxybenzyl)piperazine group.

Key Findings:

Core Heterocycle Impact :

  • Imidazo[2,1-b]thiazoles (e.g., 5l) exhibit superior cytotoxicity (IC50 = 1.4 μM) compared to benzoxazole derivatives (e.g., 12c, IC50 = 18.9 μM) . This suggests the imidazothiazole scaffold enhances pro-apoptotic signaling.
  • Benzimidazole analogs (e.g., W1) prioritize antimicrobial over anticancer activity, indicating heterocycle specificity in target engagement .

Substituent Effects :

  • Chloro Groups : 4-Chloro substitution on the phenyl ring (e.g., 5l) enhances cytotoxicity (IC50 = 1.4 μM) compared to unsubstituted phenyl (5a, IC50 = 22.6 μM) .
  • Amide Modifications : Pyridinyl derivatives with extended piperazine groups (e.g., 5l) improve VEGFR2 inhibition and selectivity for triple-negative breast cancer (MDA-MB-231) . Benzamide substituents (target compound) may optimize solubility or protein binding but require further validation.

Selectivity Trends :

  • Compound 5l shows 16.1-fold selectivity for MDA-MB-231 over HepG2, attributed to its 4-methoxybenzyl-piperazine group enhancing tumor-specific uptake .

Biological Activity

The compound 2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide , a derivative of imidazo[2,1-b]thiazole, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C17H19N3OSC_{17}H_{19}N_3OS, with a molecular weight of approximately 317.42 g/mol. The synthesis typically involves the reaction of 2-aminothiazole with substituted acetophenones under controlled conditions to yield the imidazo[2,1-b]thiazole core, followed by acylation to form the final product.

Synthetic Route

  • Step 1 : Reaction of 2-aminothiazole with α-bromoacetophenone.
  • Step 2 : Acylation with acetamide derivatives.

This method has been optimized for yield and purity in both laboratory and industrial settings.

Biological Activity

The biological activity of this compound has been evaluated through various assays focusing on its cytotoxicity and antimicrobial properties.

Cytotoxicity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably:

  • Cell Lines Tested : HepG2 (liver cancer), MDA-MB-231 (breast cancer).
  • IC50 Values : The compound showed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.

A comparative analysis with related compounds revealed that modifications in the thiazole ring can enhance or diminish cytotoxicity, suggesting structure-activity relationships that are critical for drug design.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against both Gram-positive and Gram-negative bacteria. The results indicated:

  • Gram-negative Bacteria : Effective against E. coli and S. typhimurium.
  • Gram-positive Bacteria : Notable inhibition against S. aureus.

Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods, showing promising broad-spectrum activity.

Case Studies

Several studies have highlighted the biological potential of compounds related to this compound:

  • Antitumor Activity :
    • A study evaluated various derivatives for their antitumor properties using both 2D and 3D cell culture models. Compounds similar to the target compound showed higher activity in 2D cultures compared to 3D models, indicating a need for further exploration in more physiologically relevant systems .
  • Molecular Docking Studies :
    • Molecular docking analyses have been conducted to predict binding affinities and interactions with specific targets such as VEGFR2 kinase. These studies suggest that structural modifications can lead to enhanced binding and selectivity .

Data Summary Table

Biological ActivityTest Organisms/Cell LinesIC50/MIC ValuesReference
CytotoxicityHepG2, MDA-MB-231Micromolar range
AntimicrobialE. coli, S. aureus<40 μg/mL (S. aureus)
Molecular DockingVEGFR2High binding affinity

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